molecular formula C24H26ClFN2O2 B12351913 N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-3-carboxamide,monohydrochloride CAS No. 2749433-11-0

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-3-carboxamide,monohydrochloride

Cat. No.: B12351913
CAS No.: 2749433-11-0
M. Wt: 428.9 g/mol
InChI Key: VUPAFZRCENHPQD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-3-carboxamide, monohydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-3-carboxamide, monohydrochloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenethyl Group: The phenethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a coupling reaction, often using a palladium catalyst.

    Formation of the Furan-3-carboxamide Moiety: The furan-3-carboxamide moiety is introduced through an amide bond formation reaction.

    Hydrochloride Salt Formation: The final compound is converted to its monohydrochloride salt form through a reaction with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-3-carboxamide, monohydrochloride can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-3-carboxamide, monohydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It could influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)acetamide
  • N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)benzamide

Uniqueness

N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)furan-3-carboxamide, monohydrochloride is unique due to its specific structural features, such as the furan-3-carboxamide moiety, which may confer distinct pharmacological properties compared to similar compounds.

Properties

CAS No.

2749433-11-0

Molecular Formula

C24H26ClFN2O2

Molecular Weight

428.9 g/mol

IUPAC Name

N-(4-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]furan-3-carboxamide;hydrochloride

InChI

InChI=1S/C24H25FN2O2.ClH/c25-21-6-8-22(9-7-21)27(24(28)20-13-17-29-18-20)23-11-15-26(16-12-23)14-10-19-4-2-1-3-5-19;/h1-9,13,17-18,23H,10-12,14-16H2;1H

InChI Key

VUPAFZRCENHPQD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=C(C=C2)F)C(=O)C3=COC=C3)CCC4=CC=CC=C4.Cl

Origin of Product

United States

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